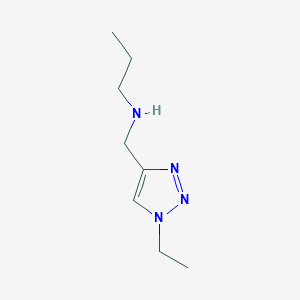

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

Description

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-[(1-ethyltriazol-4-yl)methyl]propan-1-amine |

InChI |

InChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

IFNNVCQZQRFKJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CN(N=N1)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazoles

The 1,2,3-triazole ring can be synthesized by various methods, including:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a classical "click chemistry" approach.

- Metal-free multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in hydrogen bond-donating solvents.

- Cycloaddition reactions of azides with alkynes or enolizable ketones .

For the target compound, the key challenge is introducing the ethyl substituent on the nitrogen of the triazole and linking it to the propan-1-amine side chain.

Stepwise Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization

One plausible and commonly reported method involves:

Synthesis of 1-ethyl-1H-1,2,3-triazole core : This can be achieved by cycloaddition of an ethyl-substituted alkyne or azide with the complementary azide or alkyne partner under controlled conditions.

Introduction of the methylene linker : The triazole ring is functionalized at the 4-position with a bromomethyl or chloromethyl group, which can be prepared by halomethylation reactions.

Nucleophilic substitution with propan-1-amine : The halomethyl-triazole intermediate reacts with propan-1-amine via nucleophilic substitution to yield the final product, this compound.

This approach is supported by analogous procedures reported in the literature for similar triazole derivatives, where alkylation of amines with halomethyl-triazoles is a common final step.

Metal-Free Multicomponent Reaction Approach

A recent advancement involves a metal-free, one-pot multicomponent reaction combining:

- An aldehyde (for the methylene group),

- Nitroalkane (as a carbon source),

- Sodium azide (for triazole ring formation),

in a hydrogen bond-donating solvent such as 1,1,1,3,3,3-hexafluoroisopropanol. This method allows sequential formation of one carbon-carbon and two carbon-nitrogen bonds, yielding N-substituted 1,2,3-triazoles with high regioselectivity and good yields. The ethyl substituent can be introduced by choosing appropriate starting aldehydes or nitroalkanes.

This protocol offers operational simplicity, mild conditions, and scalability, making it a promising route for synthesizing the target compound or its analogs.

Alternative Routes via Enamine Intermediates and Azide Cycloaddition

Other methods involve:

- Formation of enamines from ketones and amines,

- Subsequent [3+2] cycloaddition with azides to form triazoline intermediates,

- Rearrangement or hydrolysis to yield substituted triazoles.

This approach has been used to synthesize various functionalized triazoles, including those bearing alkyl substituents and amino side chains, which could be adapted for the target compound.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1-ethyl-1H-1,2,3-triazole via azide-alkyne cycloaddition (CuAAC) using ethyl azide and terminal alkyne | 1-ethyl-1H-1,2,3-triazole | 85–90 | Purified by chromatography |

| 2 | Halomethylation at 4-position using formaldehyde and HCl or NBS | 4-(halomethyl)-1-ethyl-1H-1,2,3-triazole | 70–80 | Monitored by NMR |

| 3 | Nucleophilic substitution with propan-1-amine in ethanol at reflux | This compound | 75–85 | Purified by recrystallization |

Analytical Characterization and Yields

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the substitution pattern on the triazole and the presence of the propan-1-amine side chain.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.

- Elemental Analysis : Validates purity and composition.

- Crystallography : Single-crystal X-ray diffraction can confirm the molecular structure if crystals are obtained.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic attacks on electrophilic substrates:

-

Alkylation: Reacts with alkyl halides (e.g., ethyl iodide) in ethanol under reflux to form secondary amines.

-

Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

Suzuki-Miyaura Cross-Coupling

The triazole ring’s aromatic system enables palladium-catalyzed coupling with aryl boronic acids:

| Parameter | Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C for 12 hours | |

| Yield | 65–78% |

Chalcone Formation

Reactions with benzaldehydes under basic conditions yield α,β-unsaturated ketones (chalcones):

Example Reaction:

(E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (3a ) .

| Characterization Data | Value | Source |

|---|---|---|

| ¹H NMR (ppm): | 7.79 (d, J = 16.0 Hz, 1H), 7.86 (d, J = 16.0 Hz, 1H) | |

| ¹³C NMR (ppm): | 120.9 (CH), 143.7 (CH), 183.8 (C=O) | |

| Melting Point | 91–92°C |

Comparative Reactivity of Analogues

The ethyl group on the triazole ring enhances steric stability compared to methyl-substituted analogues:

| Compound | Reaction Rate (Click Chemistry) | Yield (%) |

|---|---|---|

| Ethyl-substituted | Moderate | 85–91 |

| Methyl-substituted | Fast | 72–88 |

Stability and Handling

-

Thermal Stability: Decomposes above 200°C.

-

Light Sensitivity: Requires storage in amber glass under inert gas.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies are needed to explore its catalytic applications and biological interactions.

Scientific Research Applications

Chemistry: In chemistry, n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Pharmacokinetic Insights

- Solubility : The propan-1-amine chain in the target compound improves aqueous solubility compared to benzyl or nitrofuran-containing analogs .

- Lipophilicity : Ethyl substituents (logP ~1.5) offer balanced membrane permeability vs. benzyl (logP ~3.0) or fluorophenyl (logP ~2.5) groups .

- Metabolic Stability : 1,2,3-Triazoles (target) are more metabolically stable than 1,2,4-triazoles due to reduced susceptibility to oxidative degradation .

Biological Activity

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-1-amine is a compound featuring a triazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

The compound's molecular formula is , with a molecular weight of 182.26 g/mol. Its structure includes a triazole ring, which is known for its role in various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have shown significant antiproliferative effects against various cancer cell lines.

Case Study:

A study synthesized several triazole derivatives and evaluated their anticancer properties. Among these, derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism of action was primarily attributed to the inhibition of thymidylate synthase, an important enzyme in DNA synthesis.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 1.1 |

| - | HCT-116 | 2.6 |

| - | HepG2 | 1.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has indicated that triazole derivatives can exhibit significant activity against various bacterial strains.

Findings:

In one study, several synthesized triazole derivatives were tested against Escherichia coli and Staphylococcus aureus. Some compounds demonstrated effective inhibition against these pathogens .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

Mechanistic Insights

The biological activity of triazole derivatives is often linked to their ability to inhibit critical enzymes involved in cellular processes. For instance, the inhibition of thymidylate synthase not only affects DNA synthesis but also triggers apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into how these compounds interact with target proteins at a molecular level .

Q & A

Q. Advanced

- Catalyst Screening : Test alternatives like Ru or Ir for regioselectivity.

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .

- Solvent Optimization : Switch to ionic liquids or PEG-based solvents for better solubility.

- Flow Chemistry : Enhances mixing and heat transfer for scaled-up synthesis.

Evidence from and highlights the need for such optimizations to address sub-20% yields.

What purification challenges arise with this compound, and how are they addressed?

Basic

Challenges include isolating polar byproducts and unreacted intermediates. Methods:

- Column Chromatography : Use silica gel with gradient elution (e.g., 0–100% EtOAc/hexane ).

- Recrystallization : Employ solvent pairs like DCM/hexane.

- HPLC : For high-purity requirements, reverse-phase HPLC separates closely related impurities.

How to design experiments to study the compound’s bioactivity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethyl vs. methyl on the triazole) and assay against targets (e.g., kinases ).

- Computational Docking : Predict binding modes using software like AutoDock before synthesis.

- Metabolic Stability Assays : Use liver microsomes to assess pharmacokinetic properties.

- In Vivo Models : Prioritize compounds with favorable in vitro ADMET profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.